N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that features both imidazole and tetrazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in pharmaceutical compounds. The presence of a sulfonamide group further enhances its potential as a bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 3-chloro-4-fluoroacetophenone using aqueous sodium hydroxide in methanol . This reaction yields an intermediate compound, which is then further reacted with tetrazole and sulfonamide derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification is typically achieved through techniques such as silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole and tetrazole rings can bind to enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 4-(Imidazol-1-yl)phenol
- 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness
N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its combination of imidazole, tetrazole, and sulfonamide groups. This combination enhances its potential biological activity and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H14ClN7O3S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-(3-chloro-4-imidazol-1-ylphenyl)-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H14ClN7O3S/c1-28-17-5-3-13(9-16(17)25-11-20-22-23-25)29(26,27)21-12-2-4-15(14(18)8-12)24-7-6-19-10-24/h2-11,21H,1H3 |
InChI Key |
GARJGVMTVYQKAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3C=CN=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
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